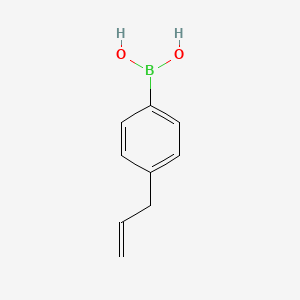

(4-Allylphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-prop-2-enylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7,11-12H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFCMQTGYFNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC=C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Allylphenyl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The primary application of (4-allylphenyl)boronic acid in carbon-carbon bond formation is through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. organic-chemistry.orgfishersci.es

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. fishersci.eslibretexts.org this compound is an effective coupling partner in these reactions, valued for its stability, low toxicity, and the ability to introduce the allylphenyl motif into various molecules. fishersci.esorganic-chemistry.org The reaction is compatible with a wide range of functional groups and can often be performed under mild, and even aqueous, conditions. fishersci.esnih.gov The general mechanism involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

While the Suzuki-Miyaura reaction is most renowned for creating aryl-aryl bonds, advancements have extended its scope to include alkyl-alkyl cross-couplings. organic-chemistry.org These reactions are more challenging due to factors like the slower rate of transmetalation for sp3-hybridized alkylboronic acids and the potential for β-hydride elimination. rsc.org Specific research detailing the direct use of this compound in alkyl-alkyl Suzuki coupling is not extensively documented in the provided results. However, the general progress in this area suggests that with specialized catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), such couplings are becoming increasingly feasible, even at room temperature. organic-chemistry.orgrsc.org

The alkyl-aryl Suzuki-Miyaura coupling, where an arylboronic acid couples with an alkyl halide, is a significant transformation for synthesizing alkyl-substituted aromatic compounds. This compound can serve as the aryl donor in these reactions. The development of highly active palladium catalysts has been crucial for the success of coupling sp3-hybridized alkyl halides, which are often less reactive than their aryl counterparts. rsc.orgrsc.org Efficient coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids has been achieved using a Pd-AntPhos catalyst, highlighting the progress in overcoming steric challenges. rsc.orgrsc.org This methodology allows for the synthesis of sterically demanding structures. rsc.org

A general protocol for the aqueous Suzuki-Miyaura coupling of unactivated primary alkyl halides with aryl boronic acids has been developed using a Na2PdCl4/TXPTS catalyst system, demonstrating the reaction's applicability in environmentally friendly solvents and its tolerance to sensitive functional groups. nih.gov

Table 1: Examples of Alkyl-Aryl Suzuki-Miyaura Cross-Coupling Conditions

| Aryl Boronic Acid | Alkyl Halide/Electrophile | Catalyst System | Base | Solvent | Temperature | Yield |

| Aryl Boronic Acids | Unactivated Primary Alkyl Halides | Na2PdCl4 / TXPTS | K3PO4 | Water | 80 °C | Not Specified nih.gov |

| Secondary Alkylboronic Acids | Di-ortho-substituted Aryl Halides | Pd-AntPhos | K3PO4 | Toluene/H2O | 100 °C | High rsc.orgrsc.org |

| Arylboronic Acids | Secondary Alkyl Bromides | Pd(OAc)2 / Ligand | K3PO4 | Dioxane | Room Temp. | Good to Excellent organic-chemistry.org |

The Suzuki-Miyaura coupling using this compound is a powerful tool for synthesizing polyfunctionalized products. The reaction's tolerance for a wide array of functional groups on both the boronic acid and the coupling partner allows for the direct construction of complex molecules without the need for extensive protecting group strategies. nih.gov For instance, this compound can be coupled with aryl halides bearing ketones, esters, aldehydes, and nitriles to produce biaryls with these functionalities intact. nih.gov This capability is crucial in medicinal chemistry and materials science for creating novel compounds with tailored properties. rsc.org

Furthermore, the allyl group on the this compound remains available for subsequent transformations, providing a pathway to even more complex, polyfunctionalized structures. This dual reactivity makes it a highly valuable building block in multi-step synthetic sequences.

Table 2: Suzuki-Miyaura Coupling for Polyfunctionalized Biaryl Synthesis nih.gov

| Carboxylic Acid Precursor | Boronic Acid Partner | Catalyst | Ligand | Base/Activator | Solvent | Product Type |

| Aromatic Carboxylic Acids | Aryl Boronic Acids | [Pd(cinnamyl)Cl]2 | dppb | Pivalic Anhydride (B1165640) | Dioxane | Unsymmetrical Biaryls |

This table illustrates a decarbonylative Suzuki-Miyaura coupling, a related method where carboxylic acids are used as aryl sources, showcasing the synthesis of functionalized biaryls.

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other palladium-catalyzed transformations that form carbon-carbon bonds. The versatility of palladium catalysis allows for various coupling strategies depending on the reaction partners and conditions. nih.gov

The Stille coupling reaction traditionally involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an sp2-hybridized halide or pseudohalide. libretexts.org Boronic acids are the characteristic organometallic reagents for Suzuki coupling, not Stille coupling. libretexts.orgorganic-chemistry.org The primary difference lies in the organometallic nucleophile used for the transmetalation step—organoboranes for Suzuki and organostannanes for Stille. libretexts.org

Other Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling

A thorough search for the Sonogashira coupling of this compound with various alkyne partners did not yield any specific examples in the surveyed literature. While the Sonogashira reaction is a well-established method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, variations involving arylboronic acids are less common and no instances featuring the 4-allylphenyl substrate were found.

Ni-Catalyzed Migratory Cross-Coupling

Investigations into the nickel-catalyzed migratory cross-coupling of this compound with alkyl electrophiles did not uncover any published research detailing this specific transformation. This novel class of reaction, which allows for the formation of carbon-carbon bonds at positions remote from the initial site of reaction via a "chain-walking" mechanism, has been demonstrated for other arylboronic acids, but specific parameters and outcomes for the this compound substrate are not available in the reviewed literature.

Copper-Promoted Cross-Coupling Reactions

Despite the broad utility of copper-promoted cross-coupling reactions (Chan-Lam type reactions) for forming carbon-heteroatom bonds, specific applications involving this compound were not found.

C-O Cross-Coupling

No specific examples of the copper-promoted C-O cross-coupling between this compound and alcohols or phenols could be identified. Consequently, no data tables or detailed research findings regarding reaction conditions or yields for this particular transformation can be provided.

C-N Cross-Coupling

Similarly, a search for the copper-promoted C-N cross-coupling of this compound with amines, amides, or other nitrogen-containing compounds yielded no specific examples. The application of this methodology to the specified boronic acid has not been documented in the available scientific literature.

Rhodium-Catalyzed Additions to Unsaturated Systems

The rhodium-catalyzed conjugate addition of organoboronic acids to electron-deficient alkenes is a powerful tool in organic synthesis. However, its application to this compound has not been specifically reported.

Additions to Alkenes

No research findings detailing the rhodium-catalyzed addition of this compound to activated alkenes, such as enones, enoates, or nitroalkenes, were located. Therefore, information regarding the reactivity, selectivity, and efficiency of this specific process is not available.

Additions to Carbonyl Compounds

The addition of organoboron reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. While the direct addition of this compound to carbonyls is not extensively detailed in the provided context, the related reactions of allylboronates highlight the general reactivity patterns. Allylboronates, which can be derived from the corresponding boronic acids, readily add to aldehydes and ketones to produce homoallylic alcohols. researchgate.net This transformation is highly regio- and stereoselective. researchgate.net

A noteworthy development is the visible-light-induced intermolecular addition of alkyl boronic acids to α-ketoacids, a process facilitated by Lewis acid activation. sioc.ac.cnnih.gov This method allows for the synthesis of diversely substituted lactates from readily available starting materials at room temperature without additional reagents. sioc.ac.cnnih.gov The reaction proceeds through the formation of a boron complex, which facilitates the addition to the carbonyl group and prevents the fragmentation of the newly formed C-C bond. sioc.ac.cnnih.gov Although this specific study focuses on alkyl boronic acids, the underlying principle of boron-mediated activation of carbonyl groups for addition reactions is a key aspect of their chemistry.

Allylboration Reactions

Allylboration reactions are a cornerstone of stereoselective synthesis, providing a reliable method for the formation of homoallylic alcohols with control over both relative and absolute stereochemistry. nih.gov

The allylboration of aldehydes using allylboronic acid derivatives is a well-established and highly valuable transformation in organic synthesis. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to catalyze the enantioselective allylboration of a wide range of aldehydes, including electron-rich, electron-poor, aromatic, heteroaryl, α,β-unsaturated, and aliphatic aldehydes. nih.gov This method is notable for its efficiency and broad substrate scope. nih.gov The reaction is believed to proceed through a type I mechanism involving a chair-like six-membered cyclic transition state, with the Brønsted acid activating the allyl boronate by protonating one of the boronate oxygen atoms. nih.gov

The reaction conditions are generally mild, and the use of commercially available and relatively stable allylboronic acid pinacol (B44631) ester makes this a practical approach. nih.gov Furthermore, the methodology has been successfully extended to the catalytic enantioselective crotylation of aldehydes, demonstrating high diastereo- and enantioselectivities. nih.gov

Table 1: Asymmetric Allylboration of Various Aldehydes Data derived from a study on chiral Brønsted acid-catalyzed allylboration. nih.gov

| Aldehyde Substrate | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 5 | Room Temp | 95 | 94 |

| 4-Nitrobenzaldehyde | 5 | Room Temp | 96 | 95 |

| 2-Naphthaldehyde | 5 | Room Temp | 98 | 96 |

| Cinnamaldehyde | 5 | Room Temp | 92 | 93 |

| Cyclohexanecarboxaldehyde | 5 | Room Temp | 85 | 90 |

Intermolecular Radical Additions

The intermolecular radical addition to carbonyl groups presents a significant synthetic challenge due to the facile fragmentation of the resulting alkoxyl radical. sioc.ac.cnnih.gov However, recent advancements have demonstrated that the use of boronic acids can enable such transformations. Specifically, a visible-light-induced intermolecular addition of alkyl boronic acids to α-ketoacids has been developed. sioc.ac.cnnih.gov This reaction is facilitated by the in situ formation of a boron complex, which activates the carbonyl group and prevents the cleavage of the newly formed carbon-carbon bond. sioc.ac.cnnih.gov This method provides a pathway to construct quaternary carbon centers, which are valuable structural motifs. sioc.ac.cn While the direct participation of this compound in this specific reaction is not documented, the principle of using boronic acids to mediate radical additions to carbonyls is a significant area of research. sioc.ac.cnnih.gov

Carbon-Heteroatom Bond Forming Reactions

This compound is also a key substrate in reactions that form bonds between carbon and heteroatoms, such as oxygen and nitrogen.

Arylboronic acids are widely used in cross-coupling reactions to form C-O and C-N bonds. The Chan-Lam coupling, for instance, is a copper-catalyzed reaction that couples arylboronic acids with phenols, amines, and other N-H or O-H containing compounds. organic-chemistry.org This reaction is advantageous as it can often be carried out in air at room temperature. organic-chemistry.org The versatility of arylboronic acids in these transformations makes them important precursors for the synthesis of a wide array of functionalized aromatic compounds. acs.org

Ipso nitration is a regioselective reaction where a nitro group replaces the boronic acid functionality on an aromatic ring. This transformation provides a direct route to nitroaromatic compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov

Several methods for the ipso nitration of arylboronic acids have been developed. One approach utilizes fuming nitric acid as the nitrating agent, offering an efficient and chemoselective synthesis of various aromatic nitro compounds. nih.govorganic-chemistry.org Mechanistic studies suggest that this reaction proceeds via a radical pathway involving the •NO2 radical as the active species. nih.govorganic-chemistry.org

Photocatalytic and metal-free protocols have also been established, employing bench-stable and recyclable N-nitroheterocycles as nitrating reagents. researchgate.netacs.org These methods are characterized by their operational simplicity, mild reaction conditions, and excellent functional group compatibility, delivering high yields of the desired nitroarenes. researchgate.netacs.org

Table 2: Ipso-Nitration of Arylboronic Acids - Selected Examples Data compiled from various sources on ipso-nitration methodologies. researchgate.netnih.govorganic-chemistry.orgacs.org

| Arylboronic Acid Derivative | Nitrating Agent | Catalyst/Conditions | Yield (%) |

| Phenylboronic acid | Fuming HNO₃ | None | High |

| 4-Methoxy-phenylboronic acid | N-Nitrosuccinimide | Ru(bpy)₃₂, blue light | 84 |

| Thiophene-2-boronic acid | N-Nitro-saccharin | Photocatalyst | 92 |

Electrophilic Allyl Shifts

Electrophilic allyl shifts are a class of reactions where an allyl group migrates from one nucleophilic center to another, mediated by an electrophile. In the context of boronic acids, this transformation is a key step in certain synthetic methodologies. wikipedia.orgsigmaaldrich.com While specific studies focusing exclusively on this compound in electrophilic allyl shifts are not prevalent, the general mechanism is well-established for related allylboron compounds. wikipedia.orgdiva-portal.org

Typically, the reaction involves the interaction of the allyl group's π-bond with a Lewis acid, which catalyzes the shift. wikipedia.org The boronic acid or its ester derivative can participate in these rearrangements. For instance, in a sequence catalyzed by boron trifluoride, a boronic ester can undergo an allyl shift. wikipedia.org The versatility of boronic acids and their derivatives makes them useful intermediates in such synthetic applications. sigmaaldrich.com The reactivity of the allyl group in this compound suggests its potential to undergo similar Lewis acid-catalyzed rearrangements, leading to the formation of new carbon-carbon bonds and more complex molecular architectures.

Conjugate Additions and Homologations

The carbon-boron bond in this compound allows it to act as a nucleophilic source of the 4-allylphenyl group in addition reactions.

Conjugate Additions

This compound can participate in conjugate addition reactions, particularly to α,β-unsaturated carbonyl compounds. These reactions are typically catalyzed by transition metals like rhodium (Rh) or palladium (Pd). orgsyn.orgbeilstein-journals.org The process, often referred to as a 1,4-addition or Michael addition, is a powerful method for forming C(sp²)–C(sp³) bonds. chemrxiv.org

Rhodium-catalyzed conjugate additions are well-established for arylboronic acids and occur under mild, often weakly basic conditions, tolerating a wide range of functional groups. chemrxiv.org Similarly, palladium catalysts, often in combination with specific ligands, are effective for the asymmetric conjugate addition of arylboronic acids to cyclic enones. beilstein-journals.orgresearchgate.net The choice of catalyst and ligand can influence the reaction's efficiency and enantioselectivity. beilstein-journals.org For example, tandem reactions involving a Rh(I)-catalyzed conjugate addition followed by an intramolecular Michael cyclization have been developed to synthesize complex structures like 1,2,3-trisubstituted indans with high stereoselectivity. organic-chemistry.org

The general conditions for these reactions often involve a catalyst, a base, and a solvent system, such as a dioxane-water mixture at room temperature. organic-chemistry.org The electronic and steric properties of the arylboronic acid can impact the reaction's outcome. organic-chemistry.org

Table 1: Examples of Catalytic Systems for Conjugate Addition of Arylboronic Acids

| Catalyst System | Substrate Type | Key Features | Reference |

| [(cod)₂Rh]BF₄ / Ba(OH)₂ | Enones | Stereoselective tandem conjugate addition-cyclization. organic-chemistry.org | organic-chemistry.org |

| Palladium / Chiral Ligands | Cyclic Enones | Asymmetric 1,4-additions to form chiral centers. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |

| Rhodium / Chiral Diene Ligands | β,β-disubstituted α,β-unsaturated carbonyls | Formation of all-carbon quaternary stereocenters. orgsyn.org | orgsyn.org |

Homologations

Homologation of boronic acids or their esters is a synthetic procedure that involves the insertion of a single carbon atom into the carbon-boron bond. wikipedia.orgrsc.org This transformation effectively elongates the carbon chain attached to the boron atom. A classic example is the Matteson homologation, which uses chloromethyllithium (LiCHCl₂) generated in situ. u-tokyo.ac.jp

The general mechanism involves the reaction of a boronic ester with a lithiated species like dichloromethyllithium. wikipedia.org This forms a boronate complex, which then undergoes a 1,2-metallate migration of the aryl group from the boron to the adjacent carbon, displacing a chloride ion. wikipedia.orgu-tokyo.ac.jp Subsequent reaction with an organometallic reagent can displace the second chlorine, completing the insertion of a CH₂ group. wikipedia.org This methodology has been applied to various arylboronic acids and allows for the synthesis of substituted benzylboronates. rsc.org

Table 2: General Scheme for Boronic Ester Homologation

| Step | Reagent | Intermediate/Product | Description | Reference |

| 1 | Dichloromethyllithium | Boronate complex | The reagent adds to the boron atom of the boronic ester. | wikipedia.org |

| 2 | Lewis Acid (optional) | Rearranged boronic ester | Induces a 1,2-migration of the aryl group. | wikipedia.org |

| 3 | Organometallic Reagent (e.g., Grignard) | Homologated product | Displaces the remaining chlorine atom. | wikipedia.org |

Functional Group Compatibility and Transformation

The synthetic utility of this compound is greatly enhanced by its compatibility with a wide range of functional groups and its ability to undergo selective transformations at either the boronic acid or the allyl moiety. molport.com

Functional Group Compatibility

Boronic acids are known for their compatibility with numerous functional groups, which allows them to be used in complex molecular syntheses without the need for extensive protecting group strategies. molport.com Reactions involving arylboronic acids, such as Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and conjugate additions, tolerate functional groups like esters, ketones, nitro groups, and ethers. orgsyn.orgmdpi.comorganic-chemistry.org The mild conditions often employed in these reactions contribute to their broad functional group tolerance. orgsyn.org For example, copper-catalyzed conjugate additions of arylboronic esters proceed well in the presence of various functionalities. organic-chemistry.org Similarly, the hydroxylation of arylboronic acids to phenols using N-oxides is compatible with both electron-rich and electron-deficient substituents. nih.gov

Functional Group Transformation

The two key functional groups in this compound can be transformed selectively.

Transformations of the Boronic Acid Group: The boronic acid moiety can be converted into other functional groups. A common transformation is the oxidation to a hydroxyl group (phenol), which can be achieved using reagents like N-oxides or traditional oxidants such as hydrogen peroxide. nih.govwikipedia.org The boronic acid can also be converted to halides (e.g., bromo- or iodoarenes) through halodeboronation using reagents like bromine or iodine. wikipedia.org Furthermore, the boronic acid can be condensed with diols or diamines to form stable cyclic boronic esters or diazaborolidines, a reaction that is sometimes used for purification or as a protecting group strategy. wikipedia.orgwiley-vch.de

Transformations of the Allyl Group: The allyl group is also amenable to a variety of chemical modifications. Standard alkene reactions such as oxidation, reduction, dihydroxylation, or metathesis could be applied to the allyl side chain, provided the conditions are compatible with the boronic acid moiety. While specific literature on these transformations for this compound is sparse, the known reactivity of the allyl group suggests these pathways are synthetically accessible.

Derivatives and Analogues of 4 Allylphenyl Boronic Acid

Boronate Esters

Boronic esters are among the most common derivatives of boronic acids. sciforum.net They are formed by the condensation reaction between a boronic acid and a diol. sciforum.net This transformation is often performed to protect the boronic acid group, enhance its stability, and improve its solubility in organic solvents, facilitating purification by methods like silica (B1680970) gel chromatography. rxweb-prd.com

Pinacol (B44631) Esters

Pinacol esters, formally named 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, are widely utilized derivatives of boronic acids. wiley-vch.de The formation of the pinacol ester of (4-allylphenyl)boronic acid involves the reaction of the boronic acid with pinacol. orgsyn.org This can be achieved by heating the two reactants together, often with a dehydrating agent or under conditions that allow for the removal of water to drive the equilibrium towards the ester. sciforum.net

This compound pinacol ester is a valuable reagent in various transition metal-catalyzed reactions. chemicalbook.comsigmaaldrich.com It participates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in modern organic synthesis. chemicalbook.comsigmaaldrich.com The pinacol group offers steric bulk that can influence the reactivity and selectivity of these coupling processes. rxweb-prd.com Additionally, these esters are known to be involved in olefin metathesis and intermolecular radical additions. chemicalbook.com

MIDA Boronates

N-Methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic acid chemistry, offering enhanced stability and controlled reactivity. sigmaaldrich.com The MIDA ligand chelates to the boron atom, forming a tetracoordinate species that is remarkably stable to a wide range of reaction conditions, including chromatography. nih.govnih.gov This stability is attributed to the rehybridization of the boron center from sp² to sp³, which attenuates its reactivity, particularly in transmetalation steps of cross-coupling reactions. sigmaaldrich.com

The synthesis of (4-allylphenyl) MIDA boronate would involve the condensation of this compound with MIDA. nih.gov A key advantage of MIDA boronates is their ability to be deprotected under mild aqueous basic conditions to regenerate the free boronic acid, allowing for iterative cross-coupling strategies. sigmaaldrich.comnih.gov This feature makes them highly valuable for the multi-step synthesis of complex molecules. nih.gov

Synthesis and Reactivity of Boronate Esters

The synthesis of boronate esters from this compound generally involves condensation with a suitable diol. For pinacol esters, this is typically achieved by reacting with pinacol, often with removal of water. sciforum.netorgsyn.org MIDA boronates are formed by reaction with N-methyliminodiacetic acid, a process that can be facilitated by dehydrating agents or specialized procedures to ensure complete conversion. amazonaws.com

The reactivity of these esters is a key aspect of their utility. While the primary role of esterification is often protection, the nature of the diol can modulate the reactivity of the boron center.

Key Reactions of (4-Allylphenyl)boronate Esters:

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | The pinacol ester of this compound is a common coupling partner in palladium-catalyzed reactions to form biaryl compounds. chemicalbook.comsigmaaldrich.com |

| Iterative Cross-Coupling | MIDA boronates, due to their stability and controlled deprotection, are ideal for sequential cross-coupling reactions, enabling the construction of complex molecular architectures. nih.gov |

| Olefin Metathesis | The allyl group in (4-allylphenyl)boronate esters can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds. chemicalbook.com |

| Radical Additions | These esters can undergo intermolecular radical additions, expanding their synthetic utility beyond transition metal catalysis. chemicalbook.com |

Potassium Organotrifluoroborate Salts

Potassium organotrifluoroborates are another important class of boronic acid derivatives, known for their high stability as crystalline solids that are often air- and moisture-stable. organic-chemistry.org The potassium (4-allylphenyl)trifluoroborate salt is synthesized from this compound by treatment with potassium hydrogen difluoride (KHF₂). This conversion results in a salt that is generally easy to handle and can be stored for extended periods without degradation. organic-chemistry.org

These trifluoroborate salts are excellent partners in palladium-catalyzed cross-coupling reactions. organic-chemistry.org They serve as a stable and reliable source of the (4-allylphenyl) nucleophile in Suzuki-Miyaura reactions with various aryl halides and triflates. organic-chemistry.org The enhanced stability of the trifluoroborate group compared to the free boronic acid can be advantageous in syntheses where the boronic acid itself might be unstable under the reaction conditions or during purification.

Borinic Acid Derivatives

Borinic acids, with the general formula R₂B(OH), are less common than boronic acids but possess unique reactivity. mdpi.com Derivatives of (4-allylphenyl)borinic acid would feature two (4-allylphenyl) groups attached to the boron atom. The synthesis of such compounds can be challenging but generally involves the reaction of a borylating agent with an excess of the corresponding organometallic reagent (e.g., a Grignard or organolithium reagent derived from 4-allylbromobenzene). mdpi.com

Borinic acids and their derivatives, such as borinic esters (R₂B(OR')), exhibit different reactivity profiles compared to boronic acids. mdpi.com They can participate in cross-coupling reactions and are also explored for their Lewis acidic properties in catalysis. mdpi.comnih.gov The presence of two organic substituents on the boron atom enhances its steric bulk and modifies its electronic properties, which can lead to different outcomes in chemical transformations.

Alpha-Haloalkylboronic Esters

Alpha-haloalkylboronic esters are versatile synthetic intermediates that can be derived from boronic esters. nih.gov While not directly derived from this compound in a single step, they represent a further functionalization of related boronic esters. The synthesis of α-haloalkylboronic esters can be achieved through various methods, including the reaction of vinyl boronic esters with a halogen source and a radical initiator, or through mechanochemical protocols. nih.gov

These compounds are valuable because the carbon-halogen and carbon-boron bonds can be sequentially functionalized. nih.gov This allows for the programmed introduction of different substituents at the same carbon atom, providing a powerful tool for the construction of complex molecular structures. nih.gov For instance, an α-haloalkylboronic ester could undergo nucleophilic substitution at the halogenated carbon, followed by a cross-coupling reaction at the boronic ester position, enabling the efficient assembly of highly substituted molecules.

Boralactones for Enhanced Stability

A significant challenge in the application of arylboronic acids, including this compound, is their inherent instability under certain conditions. They are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species, and can also undergo protodeboronation in aqueous environments. digitellinc.com This metabolic instability can limit their utility, especially in biological contexts. digitellinc.compnas.orgnih.govnih.gov A highly effective strategy to mitigate these stability issues is the formation of intramolecular boronate esters, specifically boralactones. digitellinc.compnas.org

The formation of a boralactone from an arylboronic acid requires the presence of a pendant carboxyl group, typically positioned ortho to the boronic acid moiety. In the case of this compound, this would involve its derivative, (4-Allyl-2-carboxyphenyl)boronic acid. This ortho-carboxy substituted derivative can undergo a spontaneous intramolecular cyclization to form a stable, five-membered boralactone ring. This structure is a mixed anhydride (B1165640) of the boronic acid and the carboxylic acid. pnas.org

The enhanced stability of the boralactone structure is dramatic. Research has shown that the formation of a boralactone can increase the resistance of an arylboronic acid to oxidation by as much as 10,000-fold. pnas.orgnih.govresearchgate.netpnas.org This remarkable increase in stability is attributed to stereoelectronic effects. digitellinc.compnas.org Computational and kinetic studies have revealed that the intramolecular coordination of the carboxyl group to the boron atom diminishes the stabilization of the developing empty p-orbital on the boron atom during the rate-limiting step of the oxidation process. digitellinc.compnas.orgnih.govchemrxiv.org This "twisting" and "pulling" of electrons by the carboxyl group effectively disfavors the transition state for oxidation. pnas.org

Table 1: Comparative Oxidative Stability of Phenylboronic Acid (PBA) and its Boralactone (BOL)

| Compound | Relative Rate of Oxidation (k_rel) | Fold Increase in Stability vs. PBA | Reference |

|---|---|---|---|

| Phenylboronic acid (PBA) | 1.0 | - | pnas.org |

| Boralactone of PBA (BOL) | 0.0001 | 10,000 | pnas.orgresearchgate.net |

The data clearly demonstrates the profound stabilizing effect of boralactone formation. While cyclic esters formed with diols can offer a modest increase in stability, the effect of the intramolecular carboxyl group in a boralactone is significantly more pronounced. digitellinc.com

Crucially, this enhanced stability does not negate the primary utility of boronic acids: their ability to form reversible covalent bonds with diols. Boralactones retain this essential characteristic, allowing them to interact with saccharides and other diol-containing molecules. pnas.orgnih.govpnas.orgchemrxiv.org In fact, the kinetic stability of the complexes formed between boralactones and diols has been shown to be significantly greater, with dissociation half-lives increased by over 20-fold compared to complexes with simple arylboronic acids. pnas.orggrafiati.com This feature is particularly valuable for applications requiring more durable interactions.

Table 2: Kinetic Parameters for Complex Formation with a Diol Model (Nopoldiol-PEG)

| Boronic Acid Species | Association Rate Constant, k_on (M⁻¹s⁻¹) | Dissociation Rate Constant, k_off (s⁻¹) | Complex Half-Life (t₁/₂) | Reference |

|---|---|---|---|---|

| Phenylboronic acid (PBA) | ~13 | > 0.01 | < 1 min | pnas.org |

| Boralactone of PBA (BOL) | Slow | ~0.0002 | ~4 hours | pnas.org |

Advanced Applications in Research and Synthesis

Building Blocks in Complex Molecule Synthesis

The presence of the boronic acid moiety makes (4-Allylphenyl)boronic acid a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction is a powerful method for the formation of carbon-carbon bonds, essential for the construction of complex molecular architectures. youtube.comyoutube.com The allyl group, on the other hand, offers a site for further functionalization through various addition and polymerization reactions. This dual reactivity allows for the strategic incorporation of the allylphenyl scaffold into larger, more intricate molecules, including those with significant biological activity. nih.gov

The utility of arylboronic acids as building blocks is well-established in medicinal chemistry for the synthesis of bioactive compounds and the generation of chemical libraries for structure-activity relationship studies. nih.govresearchgate.net The Suzuki-Miyaura coupling, in particular, is favored for its mild reaction conditions and tolerance of a wide range of functional groups, enabling the efficient synthesis of complex molecules. ub.eduorganic-chemistry.org While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are found in various pharmacologically relevant compounds. The general reactivity profile of arylboronic acids in Suzuki-Miyaura cross-coupling with aryl halides provides a framework for its potential applications. nih.govresearchgate.netnih.gov

Below is a representative table illustrating the scope of the Suzuki-Miyaura reaction with various aryl halides, a reaction type for which this compound is a suitable substrate.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 2 | 1-Bromonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 92 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-BuOH | 88 |

| 4 | 4-Trifluoromethylphenyl bromide | Pd(PCy₃)₂Cl₂ | K₃PO₄ | THF/H₂O | 90 |

This table presents representative data for Suzuki-Miyaura reactions involving arylboronic acids and is intended to illustrate the potential reactivity of this compound under similar conditions.

Catalysis in Organic Reactions

Beyond its role as a synthetic building block, this compound and its derivatives can also function as catalysts in a variety of organic transformations. The Lewis acidic nature of the boron atom is central to its catalytic activity. nih.govsemanticscholar.orgnih.gov

Brønsted-Lewis Acid Catalysis

Arylboronic acids can act as bifunctional catalysts, exhibiting both Lewis and Brønsted acidity. nih.gov The boronic acid group itself is a Lewis acid, capable of activating carbonyl groups and other Lewis bases. semanticscholar.orgnih.gov In the presence of a proton source, a Brønsted acid-assisted Lewis acid (BLA) system can be generated, enhancing the catalytic activity. wiley-vch.de This dual activation is particularly effective in reactions such as aldol (B89426) and Mannich-type reactions. While specific studies focusing on this compound as a Brønsted-Lewis acid catalyst are limited, the principles of arylboronic acid catalysis are well-established. For instance, ortho-substituted arylboronic acids have been shown to catalyze the reactivity of unsaturated carboxylic acids. nih.gov

The general mechanism involves the coordination of the Lewis acidic boron to an electrophile, while a Brønsted acid protonates another substrate, leading to a synergistic activation.

Application in Tandem Catalytic Processes

The unique structure of this compound, with its two distinct reactive sites, makes it an ideal candidate for use in tandem or cascade reactions. In such processes, a single catalyst or a combination of catalysts facilitates multiple bond-forming events in a single pot, leading to a rapid increase in molecular complexity. ub.edu

Arylboronic acids are frequently employed in palladium-catalyzed tandem reactions that combine a Suzuki-Miyaura cross-coupling with another transformation. ub.edu For example, a tandem process could involve an initial Suzuki-Miyaura coupling of the boronic acid group, followed by a subsequent reaction involving the allyl group, such as an allylic substitution or a Heck reaction. ub.edu This approach allows for the efficient construction of complex scaffolds from simple starting materials.

A plausible tandem catalytic cycle involving an arylboronic acid is depicted below:

Oxidative Addition: An aryl halide adds to a Pd(0) catalyst.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: A new C-C bond is formed, regenerating the Pd(0) catalyst and yielding the cross-coupled product.

Second Catalytic Cycle: The newly formed product, now containing the allylphenyl moiety, can undergo a subsequent palladium-catalyzed reaction at the allyl group.

Materials Science and Engineering

The ability of this compound to undergo polymerization and to interact with diols makes it a valuable monomer for the synthesis of functional polymers and materials with applications in various fields of materials science. rsc.orggoogle.com

Polymeric Materials

The allyl group of this compound can participate in various polymerization reactions, including radical polymerization, to form polymers with pendant phenylboronic acid moieties. These polymers have garnered significant interest due to their stimuli-responsive properties. nih.govnih.govresearchgate.net The boronic acid groups can form reversible covalent bonds with diols, such as those found in saccharides. This interaction is pH-dependent and forms the basis for glucose-responsive polymers used in biosensors and drug delivery systems. nih.govnih.govresearchgate.net

While the direct polymerization of this compound is not as commonly reported as its vinyl counterpart, 4-vinylphenylboronic acid (4-VBA), the principles are analogous. The polymerization of 4-VBA via reversible addition-fragmentation chain-transfer (RAFT) polymerization has been shown to produce well-defined polymers. nih.govresearchgate.net

Below is a table summarizing the properties of polymers derived from a related monomer, 4-vinylphenylboronic acid (4-VBA), which can be considered indicative of the potential properties of polymers derived from this compound.

| Polymer | Monomer | Polymerization Method | Molecular Weight ( g/mol ) | Application |

| P(4-VBA) | 4-Vinylphenylboronic acid | RAFT | 5,000 - 20,000 | Glucose sensors, drug delivery |

| mPEG-b-P(4-VBA) | 4-Vinylphenylboronic acid, mPEG | RAFT | 10,000 - 30,000 | pH and glucose responsive micelles |

This table presents data for polymers synthesized from 4-vinylphenylboronic acid, a close analog of this compound, to illustrate the potential characteristics of the corresponding allyl-based polymers.

Optoelectronic Materials

Arylboronic acid derivatives have been explored for their potential in optoelectronic materials. digitellinc.comresearchgate.net The incorporation of boron into π-conjugated systems can significantly influence their electronic and photophysical properties. digitellinc.com The empty p-orbital of the boron atom can lead to strong electron-accepting character, which is a desirable feature in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While the direct application of this compound in optoelectronic materials is not widely documented, the broader class of organoboron compounds is an active area of research. The synthesis of π-conjugated polymers incorporating boronic acid functionalities could lead to materials with tunable band gaps and interesting charge transport properties. The allyl group could serve as a point of attachment to a polymer backbone or for cross-linking to create robust thin films.

Supramolecular Chemistry

The unique structure of this compound makes it a valuable building block in supramolecular chemistry, which involves the design and synthesis of complex chemical systems formed by the association of multiple molecular components through non-covalent interactions. The boronic acid group can form reversible covalent bonds, particularly with diols, while the allyl group can serve as a reactive handle for polymerization or surface modification.

One of the key applications in this area is the formation of self-assembled structures and functional polymers. Boronic acids are known to engage in self-assembly through hydrogen bonding or by forming boroxine (B1236090) anhydrides. While specific studies on the self-assembly of this compound are not extensively detailed, the principles can be inferred from similar molecules. For instance, phenylboronic acids can crystallize with molecules like 4,4′-bipyridine to create supramolecular assemblies through hydrogen bonds between the dihydroxyboryl group and the nitrogen atoms of the bipyridine.

A closely related compound, 4-vinylphenylboronic acid (4-VBA), has been successfully used to create well-defined block copolymers through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov These polymers, containing boronic acid moieties, can self-assemble into micelles in aqueous solutions. The resulting supramolecular structures exhibit responsiveness to both pH and the presence of glucose, as the boronic acid groups can bind with the diol units of the sugar. nih.gov Given the similar reactivity of the allyl group to the vinyl group in polymerization, this compound is an excellent candidate for developing analogous smart materials and supramolecular assemblies.

Table 1: Potential Supramolecular Applications of this compound

| Application Area | Description | Key Functional Group(s) |

|---|---|---|

| Responsive Polymers | Synthesis of polymers that change their properties (e.g., solubility, aggregation) in response to specific stimuli like pH or the presence of saccharides. | Allyl group for polymerization; Boronic acid for stimulus-response. |

| Self-Assembled Monolayers (SAMs) | Formation of ordered molecular layers on surfaces (e.g., gold), which can be used for creating functionalized materials and sensors. nih.gov | Allyl group for surface attachment (via thiol-ene click chemistry) or boronic acid for direct interaction. |

| Hydrogels | Creation of cross-linked polymer networks that can swell in water. Boronic acid-containing hydrogels can exhibit glucose-responsive behavior, making them useful for biomedical applications. nih.gov | Allyl group for polymerization/cross-linking; Boronic acid for reversible cross-linking with diols. |

Receptor and Sensor Development (e.g., for Saccharides)

Boronic acids are widely recognized for their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, a structural feature ubiquitous in saccharides (sugars). nih.govnih.gov This interaction forms the basis for the development of chemical sensors for saccharide detection. This compound can be incorporated into sensor systems where the binding event is translated into a measurable signal, such as a change in fluorescence or color. rsc.orgnih.gov

The fundamental mechanism involves the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester formed upon binding with a diol. nih.gov This change in the electronic nature and structure of the boron center can be harnessed to modulate the properties of a linked reporter molecule (fluorophore or chromophore).

Fluorescent sensors are a prominent application. mdpi.comnih.gov In a typical design, the this compound moiety acts as the recognition unit (receptor) and is coupled to a fluorescent molecule. The binding of a saccharide can alter the fluorescence through several mechanisms, including:

Photoinduced Electron Transfer (PET): The boronic acid can quench the fluorescence of the nearby fluorophore. Upon saccharide binding, the electronic properties of the boron center change, inhibiting the PET process and restoring fluorescence.

Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be altered by the change from a neutral boronic acid to an anionic boronate ester, leading to a shift in the emission wavelength.

The allyl group on the this compound molecule provides a convenient point of attachment for polymerization, allowing for its incorporation into more complex sensor architectures like responsive polymers or hydrogels, as demonstrated with the analogous 4-vinylphenylboronic acid. nih.gov

Table 2: Research Findings in Boronic Acid-Based Saccharide Sensing

| Sensor Type | Principle of Operation | Analyte Example | Key Findings |

|---|---|---|---|

| Fluorescent Monomer Sensor | A fluorophore is appended to a phenylboronic acid. Saccharide binding modulates fluorescence via PET or ICT mechanisms. nih.gov | Glucose, Fructose | Aryl monoboronic acids generally show a higher affinity for D-fructose over D-glucose. mdpi.com |

| Colorimetric Sensor | Boronic acid is conjugated to an azobenzene (B91143) dye. Sugar binding alters the electronic properties of the dye, causing a visible color change. nih.gov | Sugars | The pKa of the boronic acid is crucial, as the anionic boronate form is more active in binding diols. nih.gov |

| Polymeric Micelle Sensor | Block copolymers of 4-vinylphenylboronic acid self-assemble into micelles. Glucose binding changes the hydrophilic-hydrophobic balance, altering micelle structure. nih.gov | Glucose | The system is responsive in a specific pH window (e.g., pH 9-10), demonstrating pH and glucose dual-responsiveness. nih.gov |

Chemo-, Regio-, and Stereoselective Transformations

The dual functionality of this compound presents opportunities for its use in complex organic synthesis where high levels of selectivity are required. The term "chemoselectivity" refers to the selective reaction of one functional group in the presence of others; "regioselectivity" refers to the preference for bond formation at one position over another; and "stereoselectivity" refers to the preferential formation of one stereoisomer over others. youtube.com

While reactions specifically detailing the selective transformations of this compound itself are not widely documented, the known reactivity of its constituent parts—the allyl group and the arylboronic acid—provides a clear indication of its potential.

Reactions involving the Allyl Group: The allyl group can undergo a variety of transformations. For example, the allylboration of aldehydes is a powerful carbon-carbon bond-forming reaction that can create chiral centers. bris.ac.uk While this typically involves allylboronic esters rather than an arylboronic acid with a remote allyl group, the allyl group of this compound could first be transformed into a reactive allylboronate. This intermediate could then be used in highly diastereoselective and enantioselective additions to aldehydes. bris.ac.uk

Reactions involving the Boronic Acid Group: The arylboronic acid moiety is a cornerstone of modern organic synthesis, most famously as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This allows for the chemoselective formation of a carbon-carbon bond between the phenyl ring and another organic group, leaving the allyl group intact for subsequent transformations. Furthermore, palladium-catalyzed oxidative Heck reactions of arylboronic acids with allyl esters have been developed to proceed with high chemo-, regio-, and stereoselectivity. nih.gov

Bifunctional Reactivity: The true potential of this compound lies in sequential or directed reactions where one group influences the reactivity of the other. For instance:

Suzuki Coupling followed by Allyl Metathesis: The boronic acid can be used in a Suzuki coupling to build a more complex molecular backbone. The allyl group can then be used in a subsequent ring-closing metathesis or cross-metathesis reaction.

Directed Transformations: The boronic acid or its derivative could act as a directing group, influencing the stereochemical outcome of a reaction on the allyl side chain, such as an epoxidation or dihydroxylation.

The conversion of weakly nucleophilic allylboronic esters into highly reactive allylboronate complexes by the addition of an aryllithium has been shown to enable stereospecific reactions with a wide range of electrophiles, demonstrating the potential for achieving high selectivity in reactions involving the allylboron moiety. nih.govunamur.be

Table 3: Selective Transformations Relevant to this compound Functionalities

| Reaction Type | Selectivity | Description |

|---|---|---|

| Suzuki-Miyaura Coupling | Chemoselective | Palladium-catalyzed cross-coupling of the arylboronic acid with an organohalide, leaving the allyl group untouched. |

| Allylboration of Aldehydes | Stereoselective | Reaction of an allylboronate (potentially derived from the starting compound) with an aldehyde to form a homoallylic alcohol with controlled stereochemistry. bris.ac.uk |

| Oxidative Heck Reaction | Chemo-, Regio-, Stereoselective | Palladium-catalyzed reaction between the arylboronic acid and an alkene (like an allyl ester) can be controlled to yield specific products. nih.gov |

| Allylic Functionalization | Stereospecific | Conversion of an allylboronic ester to a more nucleophilic boronate complex allows for reaction with various electrophiles with high stereocontrol. nih.gov |

Mechanistic Insights and Computational Studies

Reaction Mechanisms in Cross-Coupling

The versatility of (4-allylphenyl)boronic acid as a building block in organic synthesis is largely attributed to its participation in various cross-coupling reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Palladium-Catalyzed Suzuki-Miyaura Pathway

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. byjus.comwikipedia.orgnumberanalytics.com The reaction with this compound proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. byjus.commdpi.com This cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination. byjus.comwikipedia.orgnumberanalytics.comnih.govlibretexts.org

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of an organic halide (e.g., an aryl halide) to a low-valent palladium(0) complex. numberanalytics.comnih.govuio.no This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. numberanalytics.comlibretexts.org The electron density and steric bulk of the phosphine (B1218219) ligands attached to the palladium center play a significant role in this process. wikipedia.org Kinetic isotope effect studies have provided experimental evidence for the transition state of this step. chemrxiv.org

Transmetalation: Following oxidative addition, the transmetalation step occurs, which involves the transfer of the allylphenyl group from the boron atom of this compound to the palladium(II) center. nih.govuio.nonih.gov This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. nih.gov The exact mechanism of transmetalation can vary, with possibilities including the formation of a palladium-alkoxide complex or direct reaction with the boronate. nih.gov This step is often considered rate-determining in the catalytic cycle. nih.gov

Reductive Elimination: The final step of the cycle is reductive elimination, where the two organic groups (the allylphenyl group and the group from the organic halide) coupled on the palladium(II) center are expelled as the final biaryl product. wikipedia.orgnih.govuio.no This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnumberanalytics.com The reductive elimination proceeds with retention of stereochemistry. wikipedia.org

Table 1: Key Steps in the Palladium-Catalyzed Suzuki-Miyaura Pathway

| Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide. | Pd(0) complex, Pd(II)-aryl halide complex. |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. | Aryl-Pd(II)-halide complex, boronate species, diaryl-Pd(II) complex. |

| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. | Diaryl-Pd(II) complex, biaryl product, Pd(0) complex. |

Gold-Catalyzed Cross-Coupling Mechanism

While palladium has dominated the field of cross-coupling, gold catalysis has emerged as a powerful alternative, offering unique reactivity and selectivity. nih.gov Gold-catalyzed cross-coupling reactions involving arylboronic acids like this compound have been developed, proceeding through a proposed redox-neutral pathway. nih.govthieme-connect.comamanote.comnih.gov

A plausible mechanism involves the following key steps nih.govthieme-connect.com:

Transmetalation: The reaction is initiated by a base-assisted transmetalation of the arylboronic acid to a gold(I) complex. nih.gov

Oxidative Addition: This is followed by an unprecedented oxidative addition of an allylic halide to the resulting gold(I)-aryl species, forming a gold(III) intermediate. nih.govnih.gov

Reductive Elimination: Finally, a rapid carbon-carbon reductive elimination from the gold(III) complex affords the allylbenzene (B44316) product and regenerates the active gold catalyst. nih.gov

Stoichiometric experiments have provided evidence for the feasibility of these individual steps, supporting the proposed catalytic cycle. nih.gov This methodology is noteworthy for its tolerance to air and water. nih.govthieme-connect.com

Proposed Mechanisms for C-H Borylation

Direct C-H borylation is an atom-economical method for synthesizing organoboron compounds, including those derived from arenes. wikipedia.orgsigmaaldrich.com Several mechanistic pathways have been proposed for transition metal-catalyzed C-H borylation reactions.

One prominent mechanism involves an iridium-catalyzed process. unibo.itcore.ac.uk The catalytic cycle is thought to begin with the formation of a highly reactive iridium tris(boryl) complex. unibo.it This species can then react with an arene through C-H bond activation via oxidative addition, leading to an iridium(V) intermediate. unibo.it Subsequent reductive elimination forms the arylboronate ester and regenerates the active iridium catalyst. unibo.it Steric effects often control the regioselectivity of this reaction. sigmaaldrich.comunibo.it

Another proposed mechanism for C-H borylation is through electrophilic aromatic substitution (SEAr) . rsc.org This pathway is more prevalent with boron electrophiles like B-X. In some cases, intramolecular C-H borylation can proceed through a σ-bond metathesis transition state, particularly with B-H and B-R electrophiles. rsc.orgacs.org Computational studies have been employed to investigate the barriers and transition states in these borylation reactions. rsc.org

Lewis Acidity and Acid-Base Equilibria of Boronic Acids

Boronic acids, including this compound, are Lewis acids due to the vacant p-orbital on the boron atom. wikipedia.orgwikipedia.org This Lewis acidity is a fundamental property that governs their reactivity and interactions. The pKa of a typical boronic acid is around 9. wikipedia.org However, in aqueous solution, they can exist in equilibrium with the corresponding tetrahedral boronate anion, which has a pKa of approximately 7. wikipedia.org

The Lewis acidity of boronic acids is crucial for several reasons:

It facilitates the formation of reversible covalent complexes with diols, amino acids, and other Lewis bases. wikipedia.org

It plays a key role in their catalytic activity in various reactions. mdpi.com

The equilibrium between the neutral boronic acid and the anionic boronate form is central to the transmetalation step in Suzuki-Miyaura coupling, where the boronate is the more reactive nucleophile. nih.gov

The acidity of phenylboronic acids can be influenced by substituents on the aromatic ring. mdpi.com While electronic effects of substituents in the para position generally correlate with acidity, ortho substituents can have more complex effects due to steric interactions. mdpi.com Computational methods have been used to estimate the Lewis acidity of boronic acids. researchgate.net

Table 2: Acid-Base Equilibria of Boronic Acids

| Species | Structure | Key Features |

| Boronic Acid | R-B(OH)₂ | Trigonal planar, sp² hybridized boron, Lewis acidic. |

| Boronate Anion | [R-B(OH)₃]⁻ | Tetrahedral, sp³ hybridized boron, more nucleophilic. |

Transition State Analysis in Catalytic Cycles

Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for elucidating the intricate details of catalytic cycles involving boronic acids. montclair.edu By modeling the energies of intermediates and transition states, researchers can gain insights into reaction mechanisms, rate-determining steps, and the origins of selectivity. montclair.educhinesechemsoc.org

In the context of the Suzuki-Miyaura reaction, DFT calculations have been used to investigate the transition states of oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgnih.gov For example, calculations have helped to distinguish between different possible pathways for oxidative addition and have been used to predict kinetic isotope effects that can be compared with experimental data. chemrxiv.org The activation energy for the transmetalation step has been calculated to be significant, supporting its role as a potential rate-determining step. nih.gov

Similarly, for C-H borylation reactions, computational studies have helped to propose and validate mechanistic pathways, such as the involvement of σ-bond metathesis transition states. rsc.org In asymmetric catalysis, DFT calculations are crucial for understanding the origin of enantioselectivity by comparing the energies of diastereomeric transition states leading to the different enantiomers of the product. chinesechemsoc.orgrsc.org

Role of Intermediates in Boronic Acid Reactions

The reactivity of boronic acids is often influenced by the formation of various intermediates in solution. One of the most common intermediates is the boroxine (B1236090) , a cyclic trimer formed through the dehydration of three boronic acid molecules. wikipedia.orgacs.org While often considered a deactivation pathway, boroxines can also participate in cross-coupling reactions, though generally at a slower rate than the monomeric boronic acid.

In the Suzuki-Miyaura reaction, the formation of the boronate anion by the action of a base is a critical intermediate for efficient transmetalation. nih.gov Other intermediates can also play a role. For instance, in some catalytic cycles, the formation of palladium-alkoxide or palladium-hydroxide complexes can precede transmetalation. nih.gov

Theoretical and Quantum Chemical Computations

Theoretical and quantum chemical computations have emerged as indispensable tools for gaining deep mechanistic insights into the behavior of this compound and related organoboron compounds. These computational approaches allow for the detailed examination of molecular structures, reaction pathways, and electronic properties that are often difficult to probe experimentally.

Investigation of Reaction Pathways and Energetics

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to elucidate the mechanisms of reactions involving boronic acids. These studies can map out the potential energy surfaces of a reaction, identifying transition states and intermediates, and thereby providing a step-by-step understanding of the reaction pathway.

For instance, in the context of cross-coupling reactions, computational studies can help to understand the energetics of crucial steps like oxidative addition and reductive elimination. While specific studies focusing solely on this compound are not prevalent in the provided results, the principles are broadly applicable. For example, research on Suzuki-Miyaura cross-coupling reactions has utilized DFT to investigate the oxidative addition of alkyl bromides to palladium complexes, a key step in the catalytic cycle. researchgate.net These studies have successfully characterized the structure of oxidative addition adducts and confirmed their role as competent intermediates in the cross-coupling process. researchgate.net

Furthermore, computational investigations have been instrumental in understanding the role of bases in activating boronic acids for transmetalation. The base facilitates the conversion of the neutral boronic acid to a more nucleophilic boronate species, a process that can be modeled to understand its energetics and kinetics. researchgate.net

Prediction of Regioselectivity and Stereoselectivity

A significant application of computational chemistry is the prediction and rationalization of regioselectivity and stereoselectivity in organic reactions. rsc.org For reactions involving the allyl group of this compound, computational models can predict whether a reaction will occur at the α or γ position of the allyl moiety.

Studies on the palladium-catalyzed cross-coupling of allylboronic acids with various partners have demonstrated the power of these predictive capabilities. diva-portal.org For example, it has been shown that the choice of catalyst can dictate the regioselectivity, with different metals favoring the formation of either linear (α-substituted) or branched (γ-substituted) products. diva-portal.org DFT calculations can be used to model the transition states leading to these different products, and the calculated energy barriers can explain the experimentally observed regioselectivity. acs.org

Similarly, in reactions where new stereocenters are formed, computational methods can predict which stereoisomer will be the major product. rsc.org This is achieved by calculating the energies of the diastereomeric transition states. This predictive power is invaluable in the design of new stereoselective synthetic methods. rsc.org

Studies on Electronic Properties and Stability

Quantum chemical computations provide detailed information about the electronic structure of molecules, which is fundamental to understanding their stability and reactivity. For this compound, these calculations can determine properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Theoretical studies on substituted phenylboronic acids have shown how different substituents on the phenyl ring influence the electronic properties of the boronic acid group. nih.govresearchgate.net Electron-donating or electron-withdrawing groups can alter the acidity of the boronic acid, its ability to engage in intermolecular interactions, and its reactivity in chemical transformations. researchgate.net

Table of Key Computational Parameters for Phenylboronic Acid Derivatives

| Property | Description | Typical Computational Method | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-31G*) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netinformaticsjournals.co.in |

| Mulliken Charges | A method for estimating partial atomic charges in a molecule. | DFT, Hartree-Fock | Provides insight into the electron distribution and electrostatic potential of the molecule. informaticsjournals.co.in |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | DFT, Hartree-Fock | Relates to the polarity of the molecule and its interaction with polar solvents and other molecules. informaticsjournals.co.in |

| Rotational Barriers | The energy required to rotate around a specific chemical bond (e.g., the C-B bond). | DFT, MP2 | Provides information on the conformational flexibility and stability of different conformers. nih.gov |

| Heats of Formation (HOF) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | G3, G4 theories | A fundamental thermodynamic property related to the stability of the molecule. nih.gov |

These computational approaches, while often applied to series of related compounds, provide a powerful framework for understanding the specific chemical behavior of this compound in various chemical contexts.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of boronic acids, providing both separation and identification capabilities. The choice between gas and liquid chromatography is often dictated by the compound's volatility and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Boronic Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to boronic acids like (4-allylphenyl)boronic acid is not straightforward. The inherent properties of boronic acids, such as high polarity and a tendency to undergo dehydration to form cyclic anhydrides (boroxines), make them nonvolatile. nih.gov Consequently, direct GC analysis is generally not feasible, necessitating a chemical modification step known as derivatization to increase their volatility. nih.govgcms.cz

Derivatization Strategies for GC-MS Analysis

Derivatization is a mandatory prerequisite for the successful analysis of boronic acids by GC-MS. nih.gov This process converts the polar, nonvolatile analyte into a less polar and more volatile derivative suitable for gas-phase analysis. Various strategies have been developed to achieve this, primarily focusing on the reaction of the boronic acid moiety with reagents that form stable, volatile cyclic esters or other derivatives.

Common derivatization approaches include:

Formation of Cyclic Boronate Esters: Boronic acids readily react with compounds containing 1,2- or 1,3-diol functionalities to form stable five- or six-membered cyclic boronate derivatives. gcms.cz Reagents such as n-butylboronic acid can be used for this purpose. gcms.cz Another effective method involves reaction with triethanolamine (B1662121), which quantitatively converts boric acid into a volatile triethanolamine borate (B1201080), a strategy that can be adapted for organoboronic acids. nih.govresearchgate.net

Silylation: The introduction of a trimethylsilyl (B98337) (TMS) group is a widely used derivatization technique for compounds with active hydrogen atoms, including the hydroxyl groups of boronic acids. gcms.cztcichemicals.com Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) can be used to convert the boronic acid into its more volatile TMS ester. tcichemicals.com

Sequential Derivatization: In some cases, a multi-step derivatization is employed. For instance, a method for analyzing carbohydrates uses methylboronic acid followed by acetic anhydride (B1165640) to create a stable, single-peak derivative for each analyte. nih.gov

The selection of a derivatization reagent depends on the specific boronic acid and the matrix it is in. The ideal reagent provides a rapid and quantitative reaction, resulting in a stable derivative with excellent chromatographic properties.

Table 1: Selected Derivatization Reagents for GC-MS Analysis of Boronic Acids

| Reagent Class | Specific Reagent Example | Derivative Formed | Key Advantages |

| Alkylboronic Acids | n-Butylboronic acid | Cyclic boronate ester | Simple reaction with diols or hydroxy acids. gcms.cz |

| Alkanolamines | Triethanolamine | Triethanolamine borate | Fast, selective, and sensitive for boric acid and adaptable for organoboronic acids. nih.govresearchgate.net |

| Silylating Agents | N,O-Bis(trimethylsilyl)acetamide (BSA) | Trimethylsilyl (TMS) ester | Versatile and widely used for various functional groups. gcms.cztcichemicals.com |

| Sequential Reagents | Methylboronic acid / Acetic Anhydride | Methylboronate-acetate derivative | Can provide single, well-separated peaks for complex mixtures. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of boronic acids. waters.com Its major advantage over GC-MS is the ability to analyze compounds in the liquid phase, often circumventing the need for derivatization. researchgate.netscirp.org This is particularly beneficial for boronic acids, as it avoids the time-consuming derivatization step and potential complications from the dehydration and formation of boroxines, dimers, or solvent adducts that can complicate analysis. researchgate.netrsc.org LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification of boronic acid impurities in complex samples like active pharmaceutical ingredients (APIs). waters.comscirp.org

High Throughput Methods for Boronic Acid Quantitation

The demand for rapid analysis in industrial settings, such as reaction monitoring for Suzuki couplings, has driven the development of high-throughput LC-MS/MS methods. rsc.org These methods are characterized by very short run times, often as little as one minute, without requiring sample pre-treatment or derivatization. researchgate.netrsc.org By directly analyzing the underivatized boronic acids, the sample preparation time is significantly reduced, thereby increasing the throughput of sample analysis. researchgate.netscirp.org

A typical high-throughput method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for fast and efficient separation, coupled with a sensitive tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. waters.comresearchgate.netrsc.org Negative mode electrospray ionization (ESI) is often found to be more sensitive for the analysis of underivatized boronic acids. scirp.org

Table 2: Example Parameters for a High-Throughput UPLC-MS/MS Method for Boronic Acids

| Parameter | Condition | Reference |

| Column | Acquity BEH C18 or Agilent Poroshell HPH C18 | rsc.orgscirp.org |

| Mobile Phase A | 10 mM Ammonium Acetate or 0.1% Ammonia in Water | rsc.orgscirp.org |

| Mobile Phase B | Acetonitrile | rsc.orgscirp.org |

| Flow Rate | 0.25 - 0.5 mL/min | researchgate.netscirp.org |

| Run Time | 1 - 14 minutes | rsc.orgscirp.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | waters.comscirp.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | waters.comresearchgate.net |

| Limit of Quantification (LOQ) | As low as 0.005 ng/mL to 1.0 µg | waters.comrsc.org |

Chemical Labeling Assisted LC-MS

While direct analysis is often possible, chemical labeling or derivatization can be employed in LC-MS/MS to enhance performance, particularly for trace-level quantification. acs.orgresearchgate.net This strategy involves reacting the boronic acid with a labeling reagent to form a derivative with improved ionization efficiency or to introduce a specific tag for highly selective detection. This approach is especially valuable for quantifying trace levels of boronic acids, which may be controlled as potentially mutagenic impurities in drug substances. acs.orgresearchgate.net For example, a simple method has been described to derivatize non-nitrogen-containing aryl boronic acids to increase sensitivity and achieve quantification at low parts-per-million (ppm) levels. acs.org Boronic acids have also been used as bioorthogonal probes for the site-selective labeling of proteins, demonstrating their utility in forming stable adducts that can be monitored by LC-MS. sci-hub.se

Spectroscopic Methods

Spectroscopic methods are indispensable for the fundamental structural characterization of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. cardiff.ac.uk The spectrum of this compound would be expected to show characteristic absorption bands for O-H stretching of the boronic acid, B-O stretching, C=C stretching of the allyl group and the aromatic ring, and aromatic and vinylic C-H stretching. cardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. A full characterization typically involves a suite of NMR experiments, including ¹H, ¹³C, and ¹¹B NMR.

Structural Elucidation: The ¹H NMR spectrum provides detailed information about the proton environment. The aromatic protons typically appear as a set of doublets in the range of 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the allyl group give rise to distinct signals: a doublet for the two protons adjacent to the aromatic ring, a multiplet for the internal vinylic proton, and two signals for the terminal vinylic protons. The two acidic protons of the boronic acid group, -B(OH)₂, often produce a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. It shows distinct signals for the aromatic, vinylic, and aliphatic carbons. The carbon atom attached to the boron is also identifiable.

¹¹B NMR spectroscopy is particularly powerful for characterizing organoboron compounds. nih.govnsf.gov Boronic acids typically exhibit a single, relatively broad resonance in the ¹¹B NMR spectrum, with a chemical shift (δ) around 28-33 ppm, indicative of a trigonal planar, sp²-hybridized boron atom. nsf.govraineslab.com The chemical shift is sensitive to the electronic environment and can confirm the presence and nature of the boronic acid moiety. nih.govrsc.org